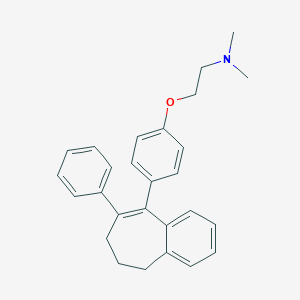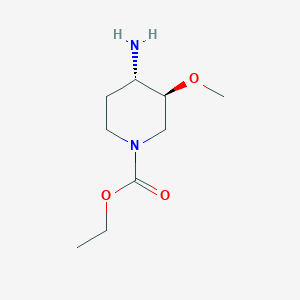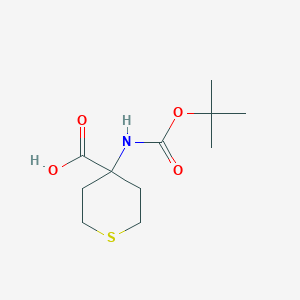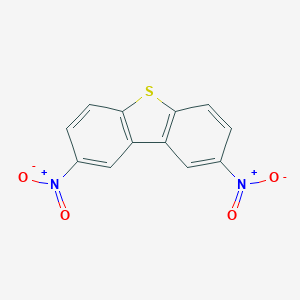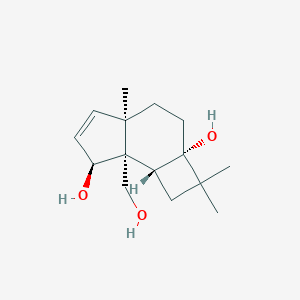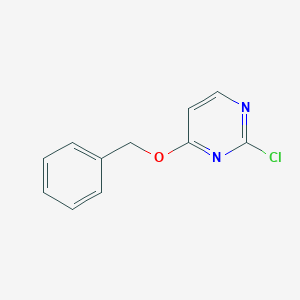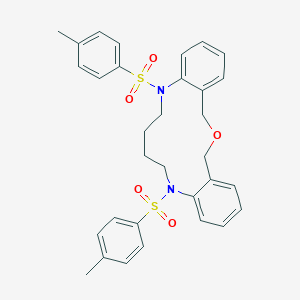
Corrigendum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Corrigendum is a term used in scientific publishing to indicate a correction or retraction of a previously published article. It is a crucial aspect of maintaining the integrity of scientific research and ensuring that accurate information is disseminated to the scientific community. Corrigendum is typically issued when errors or inaccuracies are discovered in a published article, or when new information comes to light that requires a revision of the original findings. In
作用机制
The mechanism of action of corrigendum is straightforward. When errors or inaccuracies are discovered in a previously published article, the authors and editorial team work together to create a correction or retraction statement that accurately reflects the nature of the error and the necessary corrective action. This statement is then published alongside the original article, ensuring that readers have access to the most accurate and up-to-date information.
生化和生理效应
Corrigendum does not have any direct biochemical or physiological effects, as it is not a substance that can be administered or ingested. However, the use of corrigendum can have important indirect effects on scientific research and the scientific community. By ensuring that accurate and reliable information is disseminated, corrigendum helps to maintain the integrity of scientific research and promote the advancement of knowledge.
实验室实验的优点和局限性
One of the primary advantages of corrigendum is that it allows researchers to correct errors or inaccuracies in their work, ensuring that the scientific community has access to the most accurate and up-to-date information. However, there are also limitations to the use of corrigendum. For example, if errors or inaccuracies are discovered in a published article, it may be difficult or impossible to replicate the original experiment or study. Additionally, the use of corrigendum may not always be sufficient to address more significant problems with a study, such as issues with study design or methodology.
未来方向
There are several future directions that could be explored in relation to corrigendum. One area of potential research is the development of more effective methods for identifying errors or inaccuracies in published articles. Another area of interest is the impact of corrigendum on the scientific community, and how it can be used to promote greater transparency and accountability in scientific research. Finally, there is a need for further research into the effectiveness of corrigendum in addressing errors or inaccuracies in published articles, and how it can be used to improve the quality and reliability of scientific research.
Conclusion:
In conclusion, corrigendum is an essential tool for ensuring the accuracy and reliability of scientific research. It allows researchers to correct errors or inaccuracies in their work, and to ensure that the scientific community has access to the most up-to-date and accurate information. While there are limitations to the use of corrigendum, it remains an important aspect of maintaining the integrity of scientific research and promoting the advancement of knowledge. Further research is needed to explore the potential future directions of corrigendum and how it can be used to improve the quality and reliability of scientific research.
合成方法
Corrigendum is not a substance that can be synthesized in a laboratory. Rather, it is a document that is created by the authors of a previously published article, along with the editorial team of the journal in which the article was published. The authors are responsible for identifying any errors or inaccuracies in their work, and for drafting a correction or retraction statement that accurately reflects the nature of the error and the necessary corrective action.
科学研究应用
Corrigendum is an essential tool for ensuring the accuracy and reliability of scientific research. It allows researchers to correct errors or inaccuracies in their work, and to ensure that the scientific community has access to the most up-to-date and accurate information. Corrigendum is particularly important in fields such as medicine, where inaccurate or misleading information can have serious consequences for patient care.
属性
CAS 编号 |
107933-32-4 |
|---|---|
产品名称 |
Corrigendum |
分子式 |
C32H34N2O5S2 |
分子量 |
590.8 g/mol |
IUPAC 名称 |
11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene |
InChI |
InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3 |
InChI 键 |
XBSLHVDTLLLOEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
其他 CAS 编号 |
107933-32-4 |
同义词 |
corrigendum compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



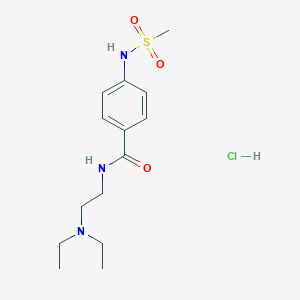
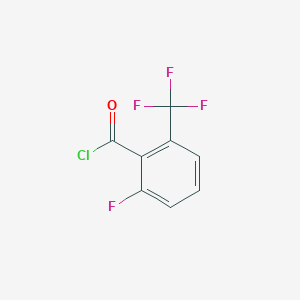
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
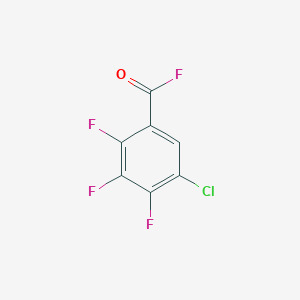
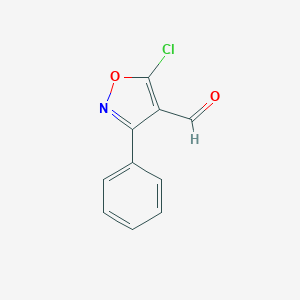
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
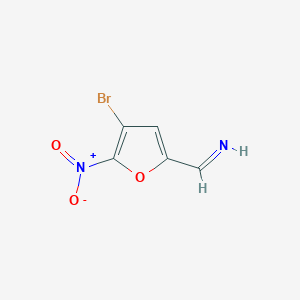
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
